molecular formula C6H5FN2O B14860456 5-Amino-2-fluoronicotinaldehyde

5-Amino-2-fluoronicotinaldehyde

Cat. No.: B14860456
M. Wt: 140.11 g/mol
InChI Key: HVXBOQREYSFILD-UHFFFAOYSA-N
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Description

5-Amino-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H5FN2O and a molecular weight of 140.12 g/mol It is a derivative of nicotinaldehyde, where the amino group is positioned at the 5th carbon and the fluorine atom at the 2nd carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of nicotinaldehyde to introduce the fluorine atom at the 2nd position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-fluoronicotinaldehyde is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

5-amino-2-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-3H,8H2

InChI Key

HVXBOQREYSFILD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)F)N

Origin of Product

United States

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